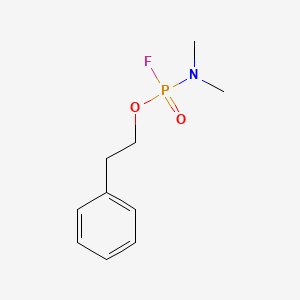
Phosphonofluoridic acid, dimethyl-, 2-phenylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonofluoridic acid, dimethyl-, 2-phenylethyl ester is an organophosphorus compound that features a phosphonofluoridic acid core with dimethyl and 2-phenylethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonofluoridic acid, dimethyl-, 2-phenylethyl ester typically involves the reaction of dimethyl phosphite with 2-phenylethanol in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the ester. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Phosphonofluoridic acid, dimethyl-, 2-phenylethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield phosphonic acid derivatives and the corresponding alcohol.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphonates.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water or aqueous solutions.
Substitution: Nucleophilic reagents such as amines, thiols, or alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Phosphonic acid derivatives and 2-phenylethanol.
Substitution: Substituted phosphonofluoridic acid derivatives.
Oxidation and Reduction: Phosphonic acids or phosphonates.
Scientific Research Applications
Phosphonofluoridic acid, dimethyl-, 2-phenylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phosphonofluoridic acid, dimethyl-, 2-phenylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The specific pathways involved depend on the target enzyme or receptor and the nature of the interaction.
Comparison with Similar Compounds
Phosphonofluoridic acid, dimethyl-, 2-phenylethyl ester can be compared with other organophosphorus compounds such as:
- Phosphonofluoridic acid, dimethyl-, methyl ester
- Phosphonofluoridic acid, dimethyl-, ethyl ester
- Phosphonofluoridic acid, dimethyl-, propyl ester
These compounds share similar chemical structures but differ in the ester group attached to the phosphonofluoridic acid core
Properties
CAS No. |
85473-36-5 |
|---|---|
Molecular Formula |
C10H15FNO2P |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
N-[fluoro(2-phenylethoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C10H15FNO2P/c1-12(2)15(11,13)14-9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
MKNIQDOGTYFUBC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(OCCC1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















